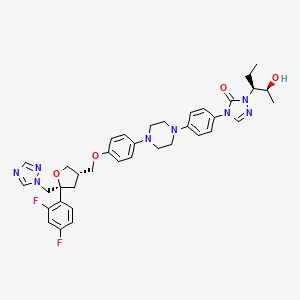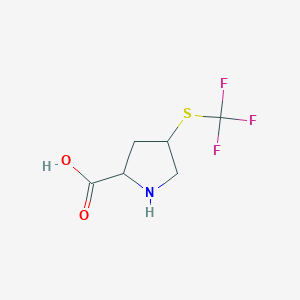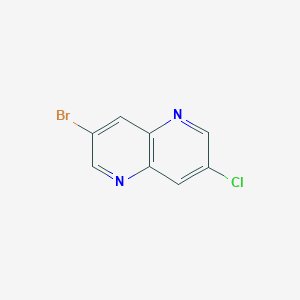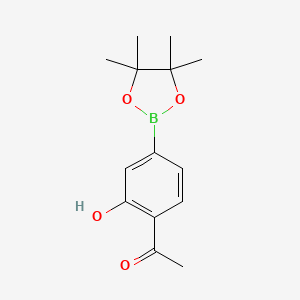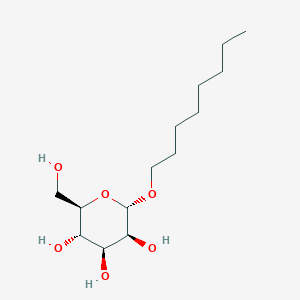
octyl alpha-D-mannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl alpha-D-mannopyranoside: is a non-ionic surfactant and a glycoside derived from mannose, a type of sugar. It is composed of an octyl group attached to the alpha-D-mannopyranoside moiety. This compound is known for its ability to disrupt lipid bilayers, making it useful in various biochemical and biophysical applications.
准备方法
Synthetic Routes and Reaction Conditions:
Direct 2,3-O-Isopropylidenation: This method involves the treatment of alpha-D-mannopyranosides with 0.12 equivalents of TsOH·H2O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-alpha-D-mannopyranosides in 80-90% yields.
Formation of Beta-Mannosidic Linkage: This involves the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose.
Industrial Production Methods: The industrial production of octyl alpha-D-mannopyranoside typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: Octyl alpha-D-mannopyranoside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to alcohol derivatives.
Substitution: Substituted mannopyranoside derivatives with different functional groups.
科学研究应用
Chemistry: : Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions. Biology : Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers. Medicine : Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues. Industry : Utilized in the formulation of detergents and cleaning agents due to its surfactant properties .
作用机制
Octyl alpha-D-mannopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, disrupting their structure and increasing membrane permeability. This disruption is facilitated by the hydrophobic octyl group inserting into the lipid bilayer, while the hydrophilic mannopyranoside moiety interacts with the aqueous environment .
相似化合物的比较
Similar Compounds
Methyl alpha-D-mannopyranoside: Similar in structure but with a methyl group instead of an octyl group.
Glyceryl alpha-D-mannopyranosides: These compounds have glyceryl moieties and are used for similar applications but have different physicochemical properties
Uniqueness: : Octyl alpha-D-mannopyranoside is unique due to its longer hydrophobic chain, which enhances its ability to disrupt lipid bilayers compared to shorter-chain analogs like methyl alpha-D-mannopyranoside. This makes it particularly useful in applications requiring strong surfactant properties.
属性
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-DGTMBMJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

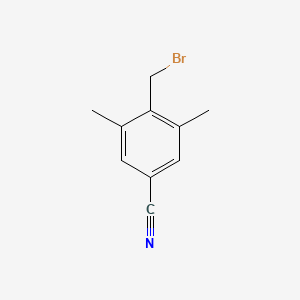

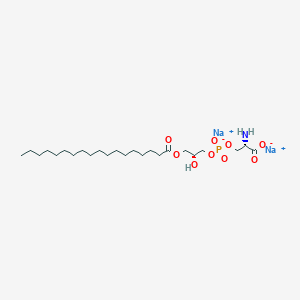
![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
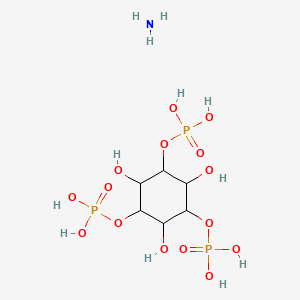
![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
